molecular formula C18H16ClFN2O3 B2698262 2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941993-89-1

2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2698262
CAS No.: 941993-89-1
M. Wt: 362.79
InChI Key: ANQREWUGCQYXCM-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro and fluoro substitution on the benzene ring, a methoxy group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps, including electrophilic aromatic substitution and coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boronic acid derivatives under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenation reagents, nitration reagents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorobenzamide
  • 4-methoxyphenylboronic acid
  • N-(4-methoxyphenyl)pyrrolidin-2-one

Uniqueness

Compared to similar compounds, 2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide stands out due to its unique combination of functional groups.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O3/c1-25-15-8-7-11(10-14(15)22-9-3-6-16(22)23)21-18(24)17-12(19)4-2-5-13(17)20/h2,4-5,7-8,10H,3,6,9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQREWUGCQYXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)F)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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